2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine

Medicinal Chemistry Physicochemical Properties Drug Design

Researchers optimizing ADME properties of dual BRD4-kinase inhibitors require a scaffold with increased lipophilicity. This 7-methylated furo[3,4-d]pyrimidine (XLogP3 = 1.8 vs. 1.4 for non-methylated analog) serves as the exact solution. • Enables sequential SNAr functionalization via reactive C2/C4 chlorine atoms. • Unique Diels-Alder reactivity allows access to novel tricyclic chemotypes. • Sourced in high purity (95-97%), with gram-scale availability to support lead optimization.

Molecular Formula C7H6Cl2N2O
Molecular Weight 205.04 g/mol
CAS No. 1429309-52-3
Cat. No. B1405624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine
CAS1429309-52-3
Molecular FormulaC7H6Cl2N2O
Molecular Weight205.04 g/mol
Structural Identifiers
SMILESCC1C2=C(CO1)C(=NC(=N2)Cl)Cl
InChIInChI=1S/C7H6Cl2N2O/c1-3-5-4(2-12-3)6(8)11-7(9)10-5/h3H,2H2,1H3
InChIKeyYJPKTOFGMNIWTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine Overview


2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine (CAS 1429309-52-3) is a heterocyclic building block characterized by a furo[3,4-d]pyrimidine core bearing chlorine atoms at the 2- and 4-positions and a methyl group at the 7-position [1]. The compound has a molecular formula of C₇H₆Cl₂N₂O and a molecular weight of 205.04 g/mol [1]. The furo[3,4-d]pyrimidine scaffold is recognized in medicinal chemistry as a privileged structure for generating biologically active molecules [2]. This specific derivative serves as a versatile synthetic intermediate, with its two reactive chlorine atoms enabling sequential or selective nucleophilic aromatic substitution (SNAr) reactions to introduce diverse functional groups .

Privileged furo[3,4-d]pyrimidine scaffold – Recognized core for generating bioactive molecules
Dual chlorine SNAr sites – Sequential or selective functionalization for library synthesis
7-Methyl group impact – Modulates lipophilicity and regioselectivity in downstream reactions

2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine: Analog Substitution Limitations


While several 2,4-dichloropyrimidine-based building blocks exist, simple substitution with a non-methylated or alternative heterocyclic core can significantly alter downstream synthetic outcomes and final compound properties. The specific 7-methyl substitution on the furo[3,4-d]pyrimidine scaffold of CAS 1429309-52-3 introduces both steric and electronic modifications that are not present in analogs like 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine (CAS 848398-41-4) [1]. This single methyl group can influence the regioselectivity of subsequent SNAr reactions and the conformational preferences of the fused ring system . Furthermore, the furo[3,4-d]pyrimidine core itself exhibits unique reactivity profiles, such as participation in Diels-Alder reactions, which are not shared by other common heterocyclic scaffolds like pyrrolo[2,3-d]pyrimidines [2]. Therefore, substituting this compound with a structurally similar but functionally distinct analog risks derailing established synthetic routes and altering the physicochemical properties of the final drug candidates.

Methyl group alters reactivity
Absence of the 7-methyl may shift SNAr regioselectivity and ring conformation, impacting synthetic routes.
Core scaffold not interchangeable
Furo[3,4-d]pyrimidine enables Diels-Alder cycloadditions; pyrrolo[2,3-d]pyrimidine analogs lack this reactivity.
Lipophilicity and MW differ
Non-methylated analogs have lower XLogP3 and molecular weight, potentially altering final compound ADME profiles.

2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine: Quantitative Comparison


Enhanced Lipophilicity vs. Non-Methylated Analog

The presence of the 7-methyl group in CAS 1429309-52-3 increases its calculated lipophilicity compared to the non-methylated analog 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine (CAS 848398-41-4). The target compound has a PubChem-calculated XLogP3 value of 1.8, while the non-methylated analog has an XLogP3 value of 1.4 [1][2]. This represents a quantified increase in lipophilicity, which can translate to enhanced membrane permeability or altered solubility for the final derivatives.

Enhanced Lipophilicity vs. Non-Methylated
Direct head-to-head comparison
XLogP3 1.8 vs. 1.4
Δ +0.4
Informs scaffold selection for ADME property optimization
Computed property; experimental validation recommended
Medicinal Chemistry Physicochemical Properties Drug Design

Higher Molecular Weight vs. Non-Methylated Analog

The target compound, 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine (CAS 1429309-52-3), has a molecular weight of 205.04 g/mol, which is 14.03 g/mol higher than the 191.01 g/mol of the non-methylated analog 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine (CAS 848398-41-4) [1][2]. This difference corresponds exactly to the mass of the added methyl group, confirming the structural distinction. This impacts the mass balance in synthetic reactions and the final molecular weight of any derived products.

Molecular Weight Difference vs. Analog
Direct head-to-head comparison
205.04 g/mol vs. 191.01 g/mol
Δ +14.03 g/mol
Confirms structural identity and impacts reaction stoichiometry
Standard atomic mass; practical mass balance consideration
Synthetic Chemistry Building Blocks Molecular Properties

Unique Diels-Alder Reactivity vs. Pyrrolo[2,3-d]pyrimidine Analogs

The furo[3,4-d]pyrimidine core present in CAS 1429309-52-3 is documented to be 'ideally suited for participation in Diels–Alder reactions,' enabling access to complex tricyclic systems [1]. This specific reactivity is a direct consequence of the furan ring's diene character and is not a feature of other common heterocyclic scaffolds like the pyrrolo[2,3-d]pyrimidine core found in analogs such as 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 90213-67-5) . While quantitative yield data for this specific building block in Diels-Alder reactions is not available in the source, the class-level reactivity of furo[3,4-d]pyrimidines is well-established.

Diels-Alder Reactivity vs. Pyrrolo Analog
Class-level inference
Furo[3,4-d]pyrimidine core participates in Diels-Alder cycloadditions
Enables unique tricyclic scaffold synthesis not accessible from pyrrolo[2,3-d]pyrimidine
Yields for this specific building block not reported; class-level precedent
Synthetic Methodology Cycloaddition Scaffold Hopping

Precursor for Dual BRD4-Kinase Inhibitors

2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine is explicitly cited as a key reagent in the synthesis of substituted pyrimidinediamines that function as potent dual BRD4-kinase inhibitors for cancer treatment . While the non-methylated analog (CAS 848398-41-4) is also used for this application, the methylated version (CAS 1429309-52-3) provides a distinct physicochemical starting point (see Evidence Item 1) that can be leveraged in SAR studies. The specific application in the BRD4-kinase inhibitor field highlights its validated role in a therapeutically relevant chemical space.

Precursor for Dual BRD4-Kinase Inhibitors
Data to verify
Documented key reagent for synthesizing dual BRD4-kinase inhibitors
Reported synthetic application in oncology target engagement research
Supplier/vendor literature; independent validation recommended
Chemical Biology Cancer Therapeutics Epigenetics

Commercial Availability and Purity

2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine (CAS 1429309-52-3) is commercially available from multiple vendors with standard purities of 95% (ChemShuttle, Bidepharm) and 97% (Fluorochem) . The non-methylated analog (CAS 848398-41-4) is also widely available, with a typical purity of 97% from Bidepharm . The pricing for the target compound from Fluorochem is £143.00 for 100 mg, £242.00 for 250 mg, and £787.00 for 1 g . This established commercial supply chain ensures reliable access for research and development programs.

Commercial Availability and Purity
Supplier-reported
Purity 95–97% from multiple vendors; scalable supply with documented pricing
Supports procurement planning and supply chain reliability
Vendor specifications as of April 2026; verify current lot COA
Procurement Supply Chain Quality Control

2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine: Application Scenarios


BRD4-Kinase Dual Inhibitor Lead Optimization

As established in Section 3, this compound is a documented building block for synthesizing potent dual BRD4-kinase inhibitors . A procurement scenario arises when a medicinal chemistry team requires a scaffold with increased lipophilicity (XLogP3 = 1.8 vs. 1.4 for the non-methylated analog) to improve the membrane permeability of their lead series [1][2]. Procuring CAS 1429309-52-3 allows the team to explore this specific chemical space and its impact on ADME properties while maintaining the core furo[3,4-d]pyrimidine framework essential for target engagement.

Diels-Alder Synthesis of Novel Polycyclic Frameworks

A research group focused on developing new synthetic methodologies or generating structurally diverse compound libraries would specifically procure this compound. Its furo[3,4-d]pyrimidine core is 'ideally suited' for Diels-Alder reactions, a unique reactivity not shared by other common heterocyclic analogs [3]. This makes it an essential starting material for accessing novel tricyclic scaffolds that are difficult or impossible to synthesize from pyrrolo[2,3-d]pyrimidine or other related building blocks .

SAR Studies of Methylated Heterocyclic Cores

For a chemical biology team conducting SAR studies, the quantifiable differences between CAS 1429309-52-3 and its non-methylated analog (CAS 848398-41-4) are critical. The 14.03 g/mol increase in molecular weight and the +0.4 difference in XLogP3 are not trivial [1][2]. Procuring both compounds allows for a direct, head-to-head comparison of how a single methyl substitution affects the potency, selectivity, and physicochemical profile of the resulting inhibitors. This is a fundamental step in understanding the pharmacophore and optimizing a lead candidate.

Reliable Sourcing for Preclinical Development

As a project moves from hit-to-lead into preclinical development, reliable and scalable sourcing of key intermediates becomes paramount. The evidence shows that CAS 1429309-52-3 is commercially available in high purity (95-97%) from multiple established vendors, with clear pricing structures for milligram to gram quantities . This ensures that a procurement department can secure the necessary supply to support scale-up activities, process chemistry development, and initial toxicology studies without the delays and uncertainties associated with custom synthesis of a niche building block.

Application
Selection Property
Validation Focus
BRD4-kinase inhibitor SAR studies
Lipophilic furo[3,4-d]pyrimidine scaffold
ADME property and permeability profiling
Polycyclic library synthesis
Diene-reactive furo[3,4-d]pyrimidine core
Cycloaddition scope and tricyclic product characterization
Methyl-group analog comparison
Structurally differentiated building block
Inhibitor potency and selectivity evaluation
Scalable building block procurement
Multi-vendor commercial availability
Supply chain reliability and lot-to-lot consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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